molecular formula C12H21NO6 B12309333 rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis

rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis

Cat. No.: B12309333
M. Wt: 275.30 g/mol
InChI Key: SOKIBMAVATWILZ-UHFFFAOYSA-N
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Description

rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis is a complex organic compound with a molecular weight of 275.3 g/mol . This compound is characterized by its morpholine ring structure, which is substituted with a tert-butoxycarbonyl group and a hydroxymethyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis involves several steps. One common synthetic route includes the protection of the hydroxyl group, followed by the formation of the morpholine ring. The tert-butoxycarbonyl group is then introduced to protect the amine group. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis undergoes various chemical reactions, including:

Scientific Research Applications

rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it suitable for a wide range of applications in scientific research .

Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

2-[6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

SOKIBMAVATWILZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O

Origin of Product

United States

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